molecular formula C14H9FO2 B14325964 3-(3-Fluorobenzoyl)benzaldehyde CAS No. 108440-76-2

3-(3-Fluorobenzoyl)benzaldehyde

Cat. No.: B14325964
CAS No.: 108440-76-2
M. Wt: 228.22 g/mol
InChI Key: AZDIHRSCDFDFCT-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzoyl)benzaldehyde is an organic compound with the molecular formula C14H9FO2 It consists of a benzaldehyde moiety substituted with a 3-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorobenzoyl)benzaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses benzaldehyde and 3-fluorobenzoyl chloride as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorobenzoyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzoyl group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-Fluorobenzoyl)benzoic acid.

    Reduction: 3-(3-Fluorobenzoyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluorobenzoyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and ketones. It serves as a model substrate for investigating the mechanisms of these reactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzoyl)benzaldehyde depends on the specific chemical reaction it undergoes. For example, in nucleophilic aromatic substitution reactions, the fluorine atom is displaced by a nucleophile through a mechanism involving the formation of a Meisenheimer complex. The aldehyde group can participate in nucleophilic addition reactions, where the nucleophile attacks the carbonyl carbon, leading to the formation of an intermediate that can be further transformed.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound, lacking the 3-fluorobenzoyl group.

    3-Fluorobenzaldehyde: Similar structure but without the benzoyl group.

    3-(3-Chlorobenzoyl)benzaldehyde: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

3-(3-Fluorobenzoyl)benzaldehyde is unique due to the presence of both the fluorobenzoyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

108440-76-2

Molecular Formula

C14H9FO2

Molecular Weight

228.22 g/mol

IUPAC Name

3-(3-fluorobenzoyl)benzaldehyde

InChI

InChI=1S/C14H9FO2/c15-13-6-2-5-12(8-13)14(17)11-4-1-3-10(7-11)9-16/h1-9H

InChI Key

AZDIHRSCDFDFCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)F)C=O

Origin of Product

United States

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